molecular formula C5H2Cl4NO3P B12699495 Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- CAS No. 23995-96-2

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-

Cat. No.: B12699495
CAS No.: 23995-96-2
M. Wt: 296.9 g/mol
InChI Key: QSPMUNXPVQNJEV-UHFFFAOYSA-N
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Description

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- is a chemical compound with the molecular formula C5H2Cl4NO3P It is known for its unique structure, which includes a pyridine ring substituted with four chlorine atoms and a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- typically involves the chlorination of pyridine derivatives followed by the introduction of the phosphonic acid group. The reaction conditions often require the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures to ensure selective chlorination at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

    Reduction: Reduction reactions can lead to the removal of chlorine atoms or the conversion of the phosphonic acid group to other functional groups.

    Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to the formation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents such as lithium aluminum hydride (LiAlH4), and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism by which phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dioctyl ester
  • Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)-, dipropyl ester

Uniqueness

Phosphonic acid, (2,3,5,6-tetrachloro-4-pyridinyl)- is unique due to its specific substitution pattern on the pyridine ring and the presence of the phosphonic acid group. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

23995-96-2

Molecular Formula

C5H2Cl4NO3P

Molecular Weight

296.9 g/mol

IUPAC Name

(2,3,5,6-tetrachloropyridin-4-yl)phosphonic acid

InChI

InChI=1S/C5H2Cl4NO3P/c6-1-3(14(11,12)13)2(7)5(9)10-4(1)8/h(H2,11,12,13)

InChI Key

QSPMUNXPVQNJEV-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)Cl)Cl)P(=O)(O)O

Origin of Product

United States

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